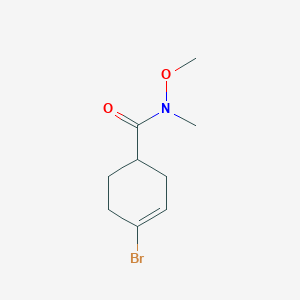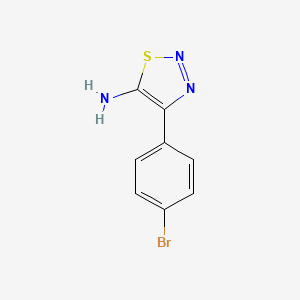
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine
Overview
Description
4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine (4-BTA) is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in the investigation of the mechanism of action of various compounds.
Scientific Research Applications
Noncovalent Interaction Studies
Research on adamantane-1,3,4-thiadiazole derivatives, including a compound similar to 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, has been conducted to understand the nature of noncovalent interactions. These studies involve quantum theory of atoms-in-molecules (QTAIM) analysis and Hirshfeld surface analysis to assess the strength and nature of interactions in crystal structures (El-Emam et al., 2020).
Crystal Structure Analysis
The crystal structures of molecular cocrystals of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine have been determined. This includes analysis of hydrogen bonding patterns and the formation of heterodimers in these structures. Such research provides insights into the molecular geometry and interaction mechanisms of thiadiazole derivatives (Smith & Lynch, 2013).
Corrosion Inhibition Studies
Thiadiazole derivatives, including those similar to 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine, have been studied for their potential as corrosion inhibitors. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their effectiveness in protecting metal surfaces, such as iron, from corrosion (Kaya et al., 2016).
Synthesis and Reactivity Research
Studies on the synthesis and reactivity of various thiadiazoles provide insights into the chemical behavior and potential applications of 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine. This includes exploration of reactions under different conditions and the formation of novel compounds (Werber, Buccheri, & Gentile, 1977).
Pharmacological Applications
While specific studies on 4-(4-Bromophenyl)-1,2,3-thiadiazol-5-amine in pharmacology were not found, related research on thiadiazole derivatives has shown potential in areas such as acetylcholinesterase inhibition, which is relevant for conditions like Alzheimer's disease (Zhu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cellular components, affecting their function and leading to a range of biological effects .
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or altering its structure .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of cell growth or induction of cell death .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the specific enzymes present in the body .
Result of Action
Based on the activities of similar compounds, it could potentially lead to changes in cell function, inhibition of cell growth, or induction of cell death .
properties
IUPAC Name |
4-(4-bromophenyl)thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLQGVCVRZXGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride](/img/structure/B1378317.png)


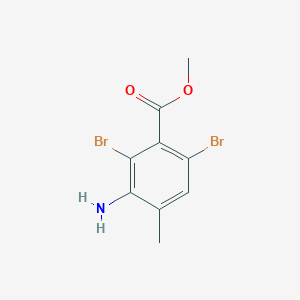
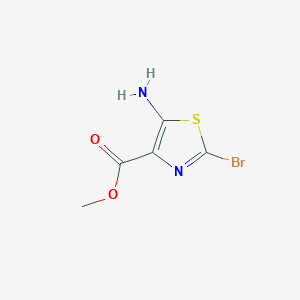
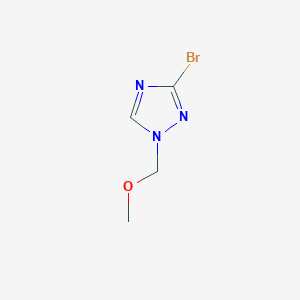
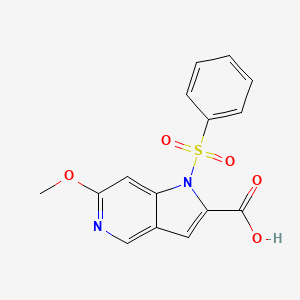
![Methyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1378326.png)
